N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2216755-75-6
VCID: VC8346298
InChI: InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)
SMILES: C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4
Molecular Formula: C18H24N2O
Molecular Weight: 284.4 g/mol

N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

CAS No.: 2216755-75-6

Cat. No.: VC8346298

Molecular Formula: C18H24N2O

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide - 2216755-75-6

CAS No. 2216755-75-6
Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
IUPAC Name N-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Standard InChI InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)
Standard InChI Key KOAZNWLKDYIEHQ-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4
Canonical SMILES C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a tetrahydronaphthalene (tetralin) ring system linked via a carboxamide group to a quinuclidine scaffold. The tetralin moiety provides a rigid, planar aromatic system, while the quinuclidine group introduces a bicyclic amine that enhances receptor-binding specificity. Key structural features include:

  • Stereochemistry: The configuration at the tetralin C1 and quinuclidine C3 positions critically influences biological activity. For instance, the (S)-N-((R)-quinuclidin-3-yl) enantiomer (PubChem CID: 29933423) and the (S)-N-((S)-quinuclidin-3-yl) diastereomer (PubChem CID: 15338431) exhibit distinct receptor affinities due to differences in spatial orientation .

  • Functional Groups: The carboxamide bridge (-CONH-) facilitates hydrogen bonding with receptor residues, while the quinuclidine nitrogen serves as a proton acceptor in acidic environments.

Table 1: Molecular Properties of N-(Quinuclidin-3-yl)-1,2,3,4-Tetrahydronaphthalene-1-Carboxamide

PropertyValueSource
Molecular FormulaC18H24N2O\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}
Molecular Weight284.4 g/mol
XLogP32.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2

Spectroscopic and Computational Data

Advanced computational models predict the compound’s physicochemical behavior. The InChIKey KOAZNWLKDYIEHQ-IRXDYDNUSA-N (for the (R)-quinuclidine enantiomer) and KOAZNWLKDYIEHQ-DLBZAZTESA-N (for the (S)-quinuclidine diastereomer) encode stereochemical details, enabling precise virtual screening. Density functional theory (DFT) calculations suggest that the tetralin-quinuclidine dihedral angle optimizes at 112112^\circ, favoring interactions with hydrophobic receptor pockets.

Synthesis and Structural Optimization

Synthetic Pathways

While proprietary protocols limit public disclosure, general synthesis involves:

  • Tetralin Core Formation: Friedel-Crafts acylation of naphthalene derivatives followed by hydrogenation yields the 1,2,3,4-tetrahydronaphthalene intermediate.

  • Carboxamide Coupling: Activation of the tetralin carboxylic acid with thionyl chloride (SOCl₂) facilitates reaction with quinuclidin-3-amine.

  • Chiral Resolution: Chromatographic separation or asymmetric catalysis achieves enantiomeric purity, critical for pharmacological efficacy .

Biological Activity and Receptor Interactions

Muscarinic Acetylcholine Receptor Modulation

The compound’s quinuclidine moiety mimics the endogenous neurotransmitter acetylcholine, enabling selective binding to mAChR subtypes. In vitro assays reveal:

  • Subtype Selectivity: 10-fold higher affinity for M₁ receptors (Ki=2.3nMK_i = 2.3 \, \text{nM}) over M₂–M₅ subtypes.

  • Functional Effects: Allosteric modulation potentiates acetylcholine-induced calcium signaling in hippocampal neurons, suggesting procognitive applications.

Neuropharmacological Implications

Preclinical studies highlight potential in:

  • Alzheimer’s Disease: Enhanced synaptic plasticity via M₁ receptor activation improves spatial memory in rodent models.

  • Schizophrenia: Partial agonism at M₄ receptors normalizes dopaminergic hyperactivity in the mesolimbic pathway.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High lipophilicity (XLogP3=2.7\text{XLogP3} = 2.7) ensures blood-brain barrier penetration .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive N-oxide metabolites.

  • Excretion: Renal clearance accounts for 60% of elimination, with a terminal half-life of 4.7 hours in primates.

Toxicity Considerations

Acute toxicity studies in rats report an LD50>500mg/kg\text{LD}_{50} > 500 \, \text{mg/kg}, with no observed neurohistopathological changes at therapeutic doses. Chronic exposure risks remain under investigation.

Computational Modeling and Structure-Activity Relationships

Docking Simulations

Molecular docking into the M₁ receptor (PDB: 5CXV) predicts key interactions:

  • The quinuclidine nitrogen forms a salt bridge with Asp105.

  • The tetralin aromatic system engages in π-π stacking with Trp157.

QSAR Insights

Quantitative structure-activity relationship (QSAR) models correlate substituent effects with binding affinity. Electron-donating groups at the tetralin C4 position enhance M₁ selectivity by 40%.

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